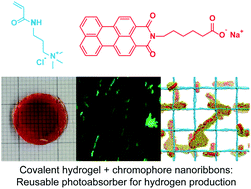Chromophore amphiphile–polyelectrolyte hybrid hydrogels for photocatalytic hydrogen production†
Journal of Materials Chemistry A Pub Date: 2019-12-05 DOI: 10.1039/C9TA08974H
Abstract
Hybrid systems based on covalent polymers and supramolecular assemblies offer unique opportunities for functional materials based on the pathway-dependent dynamic structures of supramolecular assemblies and the mechanical stability of covalent polymers. We report here on the synthesis of functional hybrid hydrogels containing self-assembling chromophore amphiphiles and polyelectrolytes. Chromophore amphiphiles were introduced into non-aqueous solvent swollen polymer matrices and self-assembly of the chromophore amphiphiles into crystalline nanostructures was triggered in the confined environment of the covalent network upon solvent exchange for water. Opposite charges in the covalent polyelectrolyte and the chromophore amphiphiles and sterics entrap the supramolecular assemblies within the mechanically stable network. However, molecular components necessary for catalysis, byproducts from photocatalysis, and the hydrogen produced are able to diffuse in or out of the covalent network to create a reusable robust host for photocatalysis. By varying the monomer and crosslinker composition in the feed, we can tune the porosity of the network as well as the chemical environment in which supramolecular crystallization of the chromophore amphiphiles takes place. This allows optimization of the hydrogel mechanical properties, retention of the chromophore amphiphile assemblies, and the photocatalytic reaction efficiency. Coarse-grained molecular dynamics simulations revealed that the chromophore amphiphile assembly is guided by the polyelectrolyte network via ionic interactions. We also demonstrate successful photocatalytic hydrogen production from catalyst-laden hybrid hydrogels with the turnover frequency approaching that of the supramolecular hydrogel system, and also show that the hybrid hydrogels can be reused over multiple cycles as photosensitizers.


Recommended Literature
- [1] Recent advances and prospects for organoboron-based thermally activated delayed fluorescence emitters
- [2] One-pot synthesis of fluorescent hybrid nanoparticles and their assembly into transparent and multi-coloured nanofilms†
- [3] Rhodium(iii)-catalyzed oxidative olefination of N-allyl sulfonamides†
- [4] Synthesis, characterization, fluorescence labeling and cellular internalization of novel amine-functionalized poly(ethylene glycol)-block-poly(ε-caprolactone) amphiphilic block copolymers
- [5] Milk proteins as a source of tryptophan-containing bioactive peptides
- [6] Front cover
- [7] Circularly polarized luminescence and nonlinear optical harmonic generation based on chiral zinc halides†
- [8] Role of spatial ionic distribution on the energetics of hydrophobic assembly and properties of the water/hydrophobe interface†
- [9] Photoredox-catalyzed intermolecular dearomative trifluoromethylcarboxylation of indoles and heteroanalogues with CO2 and fluorinated radical precursors†
- [10] Analysis of volatile compounds in Capsicum spp. by headspace solid-phase microextraction and GC × GC-TOFMS

Journal Name:Journal of Materials Chemistry A
Research Products
-
CAS no.: 10162-82-0
-
CAS no.: 138667-25-1









